molecular formula C13H16N4O3S2 B2365935 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-77-4

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No. B2365935
CAS RN: 868972-77-4
M. Wt: 340.42
InChI Key: ZMIADMAEIXTBQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves the reaction of 2-furoic acid , furfurylamine , and furfuryl alcohol under microwave-assisted conditions . Effective coupling reagents such as DMT/NMM/TsO− or EDC facilitate the formation of the target compound. The optimized conditions yield Compound X with good or very good yields .

Scientific Research Applications

Antibacterial, Antifungal, and Antitubercular Agents

Compounds similar to N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide have shown potential as antibacterial, antifungal, and antitubercular agents. For instance, tetrahydropyrimidine–isatin hybrids, which share some structural similarities, have been evaluated for their effectiveness in combating bacterial, fungal, and tubercular infections (Akhaja & Raval, 2012).

Antifibrotic and Anticancer Activities

Certain derivatives have demonstrated significant antifibrotic and anticancer activities. A study described the synthesis of amino(imino)thiazolidinone derivatives and their evaluation for antifibrotic and anticancer activities, providing a foundation for further testing of these compounds in related fields (Kaminskyy et al., 2016).

Bioisosterism in Drug Design

These compounds have been explored as bioisosteres in drug design. For example, hydroxy-1,2,5-oxadiazolyl moiety has been proposed as a non-classical isoster of the carboxy function in the design of γ-aminobutyric acid (GABA) analogues, demonstrating the potential of similar compounds in innovative drug design (Tosco & Lolli, 2008).

Antimicrobial Activity

Several derivatives have shown promising antimicrobial properties. A study on 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives highlighted their potential as antibacterial and antifungal agents, suggesting the utility of such compounds in addressing microbial resistance issues (Ameen & Qasir, 2017).

Future Directions

: Janczewski, Ł., Zieliński, D., & Kolesińska, B. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 19(1), 34–43. DOI: 10.1515/chem-2021-0034

properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)21-7-10(18)14-6-9-4-3-5-20-9/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIADMAEIXTBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

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